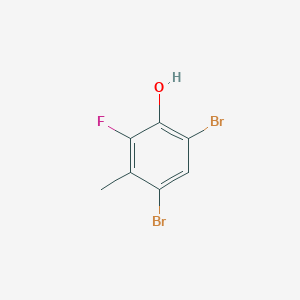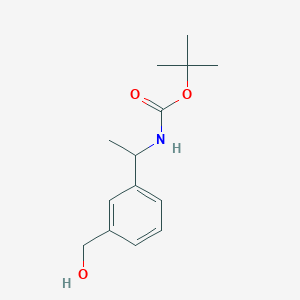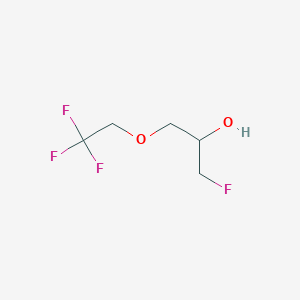
1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of both fluoro and trifluoroethoxy groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1-fluoro-2-propanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions, using reagents like sodium hydride or organolithium compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability. This compound may serve as a precursor in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants, where fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoroethoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. These interactions can modulate enzyme activity, alter metabolic processes, and impact cellular functions.
Comparison with Similar Compounds
1-Fluoro-3-(2,2,2-trifluoro-ethoxy)-propan-2-ol can be compared with other fluorinated compounds such as:
1-Fluoro-2-propanol: Lacks the trifluoroethoxy group, resulting in different reactivity and applications.
2,2,2-Trifluoroethanol: Contains only the trifluoroethoxy group, making it less versatile in certain synthetic applications.
1,1,1-Trifluoro-2-propanol: Similar structure but different positioning of the fluoro groups, leading to distinct chemical properties.
The uniqueness of this compound lies in its combination of fluoro and trifluoroethoxy groups, which imparts a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-fluoro-3-(2,2,2-trifluoroethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O2/c6-1-4(10)2-11-3-5(7,8)9/h4,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAQUAKNUBQELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)
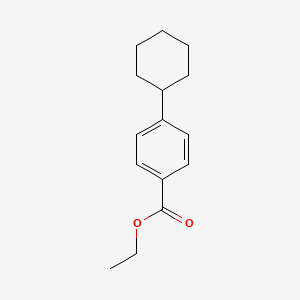
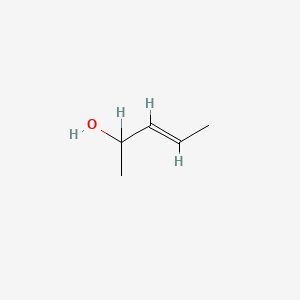
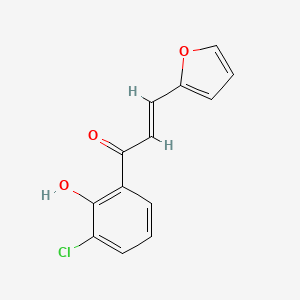
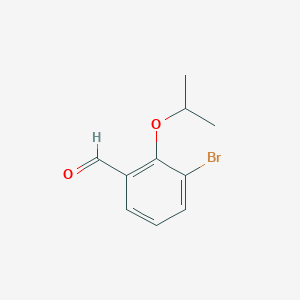

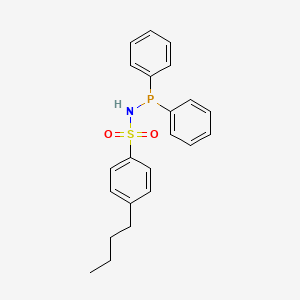
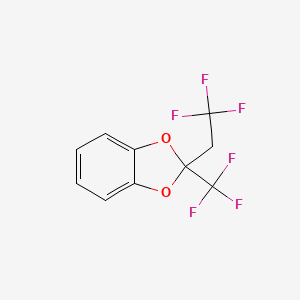
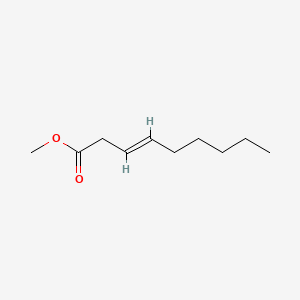

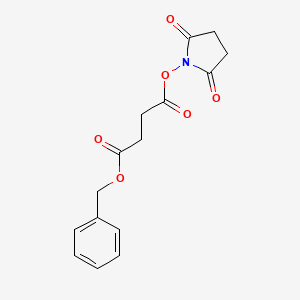
![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
